

# Long-Term Safety of Testosterone Undecanoate in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term safety of **testosterone undecanoate** (TU) based on animal studies. It compares TU's performance with other testosterone esters and presents supporting experimental data to inform preclinical safety evaluations.

### **Executive Summary**

**Testosterone undecanoate**, a long-acting ester of testosterone, has been evaluated in a range of animal models to characterize its long-term safety profile. Non-clinical studies have addressed its potential for toxicity, carcinogenicity, and effects on reproduction. In general, the safety profile of TU is consistent with the known pharmacological effects of testosterone.[1] Genotoxicity assays for **testosterone undecanoate** have returned negative results.[1] Long-term toxicology studies in dogs have identified expected androgenic effects on reproductive organs, as well as adrenal gland alterations.[2] A carcinogenicity study in a transgenic mouse model showed no evidence of tumorigenicity.[2] As expected with exogenous androgens, TU has been shown to suppress spermatogenesis in animal models, an effect that is generally reversible.[2][3] Comparative studies with other testosterone esters, such as enanthate and propionate, suggest that TU offers a more favorable pharmacokinetic profile, with more stable and sustained testosterone levels, potentially mitigating side effects associated with fluctuating hormone levels.



#### **General Toxicology**

A 9-month oral toxicology study of **testosterone undecanoate** was conducted in male beagle dogs. The study revealed findings consistent with the expected pharmacological effects of androgens, as well as specific effects on the adrenal glands.

### Experimental Protocol: 9-Month Oral Toxicology Study in Dogs[2]

- Test System: Male Beagle Dogs
- Formulation: Oral capsules of testosterone undecanoate in a self-emulsifying drug delivery system.
- Duration: 9 months, with an 8-week recovery period.
- Dose Levels: Not explicitly detailed in the available documentation, but doses produced exposures 1-2 times the maximum human exposure based on AUC.
- Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Table 1: Summary of Findings from 9-Month Oral TU Toxicology Study in Dogs[2]



| Finding             | Description                                                                                                                                                                                                                                                            | Reversibility                                                   |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Reproductive Organs | Expected androgenic effects on the testes, epididymides, and prostate.                                                                                                                                                                                                 | Partial reversibility observed after a 4-week drug-free period. |
| Adrenal Glands      | Moderate to severe atrophy (thinning of the zona fasciculata), reduced adrenal weights, and decreased circulating cortisol levels were observed after 3 months. After 9 months, dose-related decreases in adrenal weights and moderate adrenal vacuolation were noted. | The clinical significance of these findings is unknown.         |

### Carcinogenicity

A 6-month carcinogenicity study of an oral formulation of **testosterone undecanoate** was conducted in the Tg-rasH2 transgenic mouse model. This model is recognized by regulatory agencies as an alternative to the traditional 2-year rodent bioassay for assessing carcinogenic potential.[4][5][6][7]

## Experimental Protocol: 6-Month Oral Carcinogenicity Study in Tg-rasH2 Mice[2]

- Test System: Male CByB6F1-Tg(HRAS)2Jic (Tg-rasH2) mice.
- Duration: 6 months.
- Dose Administration: Oral.
- Rationale for Model: The Tg-rasH2 mouse model is genetically engineered to be more susceptible to carcinogens, allowing for a shorter study duration compared to a 2-year bioassay.[4][5][6][7]



 Parameters Evaluated: Clinical signs, body weight, food consumption, tumor incidence, and histopathology.

Table 2: Carcinogenicity Study of Oral TU in Tg-rasH2 Mice[2]

| Study Parameter      | Result                                      |
|----------------------|---------------------------------------------|
| Tumorigenicity       | No evidence of carcinogenicity was found.   |
| Sponsor's Conclusion | Oral TU was not carcinogenic in this model. |

### **Reproductive and Developmental Toxicity**

The effects of long-term **testosterone undecanoate** administration on male reproductive parameters have been investigated in rats. These studies confirm the expected suppressive effects of exogenous testosterone on the hypothalamic-pituitary-gonadal (HPG) axis and spermatogenesis.

## Experimental Workflow: Assessing Reproductive Toxicity





Click to download full resolution via product page

Caption: Workflow for a rat reproductive toxicity study of TU.

### Experimental Protocol: 32-Week Reproductive Toxicity Study in Rats[3]

- Test System: Adult male rats.
- Treatment: 20 mg/kg body weight of testosterone undecanoate.
- Duration: 32-week treatment phase followed by a 24-week recovery phase.
- Parameters Evaluated: Sperm count, sperm viability, immunological parameters (leukocyte and lymphocyte counts, T and B cell proliferation, immunoglobulin levels), and histopathology of genital tissues.

Table 3: Summary of Findings from a 32-Week TU Reproductive Toxicity Study in Rats[3]

| Parameter                | Observation                                                                                                            | Statistical Significance   |
|--------------------------|------------------------------------------------------------------------------------------------------------------------|----------------------------|
| Sperm Count              | Significantly suppressed                                                                                               | p < 0.01                   |
| Sperm Viability          | Significantly suppressed                                                                                               | p < 0.01                   |
| Immunological Parameters | Decreased blood leukocyte<br>and lymphocyte counts, T and<br>B cell proliferation, and serum<br>immunoglobulin levels. | Not significant (p > 0.01) |
| Genital Tissue Histology | No significant changes in the thickness of the urethra epithelium.                                                     | Not significant (p > 0.01) |

#### **Comparison with Other Testosterone Esters**

Animal studies comparing **testosterone undecanoate** with other esters, such as testosterone enanthate (TE), have highlighted significant differences in their pharmacokinetic and pharmacodynamic profiles.



## Signaling Pathway: Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation



Click to download full resolution via product page

Caption: Negative feedback of exogenous testosterone on the HPG axis.

## Experimental Protocol: Comparative Pharmacokinetic Study in Monkeys[8][9]

- Test System: Long-term orchidectomized cynomolgus monkeys (Macaca fascicularis).
- Treatments:



- o Testosterone Undecanoate (TU): Single intramuscular injection of 10 mg/kg.
- Testosterone Enanthate (TE): Single intramuscular injection of 10 mg/kg.
- Parameters Evaluated: Serum testosterone levels over time.

Table 4: Comparative Pharmacokinetics of TU vs. TE in Cynomolgus Monkeys[8][9]

| Parameter                 | Testosterone Undecanoate (TU)                             | Testosterone Enanthate<br>(TE)                                     |
|---------------------------|-----------------------------------------------------------|--------------------------------------------------------------------|
| Peak Testosterone Levels  | Moderately supraphysiological (40-68 nmol/l) for 45 days. | Highly supraphysiological (100-177 nmol/l) for the first 5 days.   |
| Duration of Normal Levels | Maintained in the normal range for an additional 56 days. | Reached the lower limit of normal after 31 days.                   |
| Pharmacokinetic Profile   | More stable and prolonged testosterone levels.            | Characterized by a sharp initial peak followed by a rapid decline. |

#### Conclusion

The long-term safety of **testosterone undecanoate** in animal studies indicates a profile largely predictable by its primary pharmacological action as an androgen. Key findings include reversible suppression of spermatogenesis and expected androgenic effects on reproductive tissues. Importantly, genotoxicity and carcinogenicity studies have not identified significant concerns. When compared to shorter-acting testosterone esters like testosterone enanthate, TU demonstrates a more favorable pharmacokinetic profile in non-human primates, providing more stable serum testosterone levels. This suggests a potential for a reduced incidence of adverse effects related to supraphysiological peaks and sub-therapeutic troughs in testosterone concentrations. These animal safety data, in conjunction with clinical findings, support the continued development and use of **testosterone undecanoate** as a long-acting testosterone replacement therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Effects of testosterone undecanoate as a male contraceptive candidate on rat immunological features PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. criver.com [criver.com]
- 7. Carcinogenicity Studies IITRI [iitri.org]
- 8. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Long-Term Safety of Testosterone Undecanoate in Animal Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3395949#assessing-the-long-term-safety-of-testosterone-undecanoate-in-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com